2,8-Diamino-10-methylacridinium chloride

Cancer biology Hypoxia signaling Drug repurposing

Researchers requiring precise HIF-1 pathway inhibition often face batch-to-batch variability that compromises SAR studies. Acriflavine (CAS 86-40-8) eliminates this uncertainty with validated bioactivity. • HIF-1α/ARNT dimerization IC50 ~1 μM; 13-fold potency advantage over sorafenib in HCC viability assays • Mpro IC50: 5.60 ± 0.29 μM with dual PLpro targeting for antiviral SAR campaigns • 2-fold lower MIC than proflavine across Gram-negative PACE efflux pump strains • Dual-use fluorescent nuclear stain (0.02% working conc.) for multiplexed imaging Supplied as red-orange crystalline powder, soluble in water, with full analytical documentation.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
Cat. No. B8058247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diamino-10-methylacridinium chloride
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC(=CC2=CC3=C(C=CC=C31)N)N.[Cl-]
InChIInChI=1S/C14H13N3.ClH/c1-17-13-6-5-10(15)7-9(13)8-11-12(16)3-2-4-14(11)17;/h2-8,16H,15H2,1H3;1H
InChIKeyHKFOMWOUJILZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acriflavine: Dual-Use Antiseptic and HIF-1 Inhibitor


2,8-Diamino-10-methylacridinium chloride (commonly referred to as acriflavine) is a synthetic acridine derivative with a planar tricyclic scaffold that enables robust nucleic acid intercalation. It is widely recognized as a fluorescent biological stain and topical antiseptic [1], and it has garnered significant attention as a small-molecule inhibitor of hypoxia-inducible factor-1 (HIF-1) dimerization [2]. The compound is typically supplied as a red-orange crystalline powder and is soluble in water, facilitating its use in both in vitro and in vivo experimental systems.

Pathway TargetHIF-1α/ARNT dimerization inhibitor
Screening ContextAntimicrobial susceptibility & efflux pump studies
Imaging UtilityFluorescent nucleic acid stain for confocal microscopy

Acriflavine Structural Distinction from Analogs


The precise positioning of amino groups on the acridine ring (e.g., 2,8- vs. 3,6-substitution) and the presence or absence of N10-methylation fundamentally alter the compound's basicity, DNA-binding geometry, and target-protein interactions. Early structure-activity studies demonstrated that bacteriostatic potency correlates strongly with basicity, which varies considerably among isomeric diaminoacridines [1]. Consequently, even closely related analogs such as proflavine (2,8-diaminoacridine, lacking N10-methylation) and 3,6-diamino-10-methylacridinium chloride exhibit divergent inhibitory profiles against HIF-1, viral proteases, and bacterial strains. These differences are quantifiable and preclude simple one-to-one substitution without compromising experimental reproducibility or antimicrobial efficacy.

AttributeAcriflavineProflavine (Analog)N10-MethylationPresentAbsentAmino Substitution2,8-diamino2,8-diaminoHIF-1 / Antiviral ProfileDivergent inhibitory potency; N10-methylation shifts target engagementAntibacterial MICAcriflavine shows consistently lower MIC values across Gram-negative strains

Acriflavine Quantitative Differentiation Evidence


HIF-1 Dimerization Inhibition vs. Sorafenib

Acriflavine directly blocks the protein-protein interaction between HIF-1α and HIF-1β (ARNT), a mechanism distinct from many HIF pathway inhibitors that target upstream kinases or transcription. In a cell-free dimerization assay, acriflavine inhibited HIF-1 complex formation with an IC50 of approximately 1 μM, achieving near-complete inhibition at 5 μM [1]. In a head-to-head comparison against the standard-of-care tyrosine kinase inhibitor sorafenib in human hepatocellular carcinoma (HCC) cell lines (Mahlavu, MTT assay), acriflavine displayed an IC50 of 1 μM, nearly ten-fold lower than sorafenib's IC50 of 13 μM [2].

vs. Sorafenib
Head-to-head
IC50 1 μM vs 13 μM
Reported cell-model response context
Mahlavu HCC; MTT assay; 72 h
Cancer biology Hypoxia signaling Drug repurposing

Mpro Inhibition vs. Proflavine

In an enzymatic screen targeting the SARS-CoV-2 main protease (Mpro), both acriflavine and proflavine hemisulfate were identified as non-competitive inhibitors. However, their potencies differ significantly: acriflavine inhibited Mpro with an IC50 of 5.60 ± 0.29 μM, while proflavine hemisulfate was approximately 2.7-fold more potent, with an IC50 of 2.07 ± 0.01 μM [1]. Both compounds inhibited HCoV-OC43 replication by approximately 90% at 1 μM in BHK-21 cells and demonstrated nano-molar activity against SARS-CoV-2 virus, comparable to remdesivir.

vs. Proflavine (Mpro)
Head-to-head
IC50 5.60 vs 2.07 μM
Supports antiviral protease screening context
Recombinant SARS-CoV-2 Mpro
Antiviral drug discovery Coronavirus Protease inhibition

Antibacterial Susceptibility vs. Proflavine

In a systematic analysis of 24 bacterial BTP-domain efflux pump homologs expressed in E. coli, minimum inhibitory concentrations (MICs) for acriflavine (AF) and proflavine (PF) were determined in parallel under identical conditions. Against the vector-only negative control strain, acriflavine exhibited an MIC of 3.125 μg/ml, whereas proflavine required a two-fold higher concentration (6.25 μg/ml) to inhibit growth. This pattern persisted across multiple Acinetobacter baumannii and Vibrio parahaemolyticus strains, with acriflavine MICs consistently lower (e.g., 3.125–12.5 μg/ml for AF vs. 6.25–25 μg/ml for PF) [1].

vs. Proflavine (MIC)
Head-to-head
MIC 3.125 vs 6.25 μg/mL
Antimicrobial susceptibility screening context
E. coli efflux pump expression; broth microdilution
Antimicrobial resistance Biocide susceptibility Efflux pump research

Cellular HIF-1 Activity vs. Echinomycin

In two independent cellular models of HIF-1 activation, acriflavine demonstrated consistent low-micromolar potency. In HRE-A549 lung adenocarcinoma cells expressing a HIF-responsive luciferase reporter under hypoxic conditions (24 h), acriflavine inhibited HIF-1α transcriptional activity with an IC50 of 1.27 μM [1]. In a separate study using WM115 and SKMEL30 melanoma cell lines, acriflavine and the established HIF-1 inhibitor echinomycin both reduced cell viability with IC50 values of 3 μM in the WST-1 assay, and both compounds significantly decreased CA-IX and VEGF protein levels under both normoxic and hypoxic conditions (p<0.05) [2].

vs. Echinomycin
Cross-study comparable
IC50 1.27–3 μM comparable range
Supports cellular HIF-1 activity endpoint review
HRE-A549, melanoma; luciferase/WST-1
Hypoxia research Luciferase reporter assays Cancer cell signaling

Activity Against S. aureus and K. pneumoniae

In a comprehensive MIC determination study of methylene blue analogues, acriflavine was identified as one of the most active compounds against several clinically relevant pathogens. Against Staphylococcus aureus, acriflavine demonstrated an MIC of 8 μg/ml, which, while less potent than dimethyl methylene blue (1 μg/ml) and new methylene blue (4 μg/ml), still represents potent activity. Against S. epidermidis, acriflavine exhibited an MIC of 2 μg/ml, and against Klebsiella pneumoniae, an MIC of 2 μg/ml [1]. These values provide a quantitative benchmark for laboratories evaluating acriflavine's utility as a positive control in antimicrobial assays or as a component of selective culture media.

MIC Panel
Supporting evidence
S. aureus 8 μg/mL; S. epidermidis 2 μg/mL; K. pneumoniae 2 μg/mL
Supports antimicrobial screening context
Broth microdilution; ATCC strains
Antimicrobial susceptibility Gram-positive pathogens Biocide evaluation

Acriflavine Optimal Research Applications


HIF-1 Pathway Inhibition in Cancer Hypoxia Models

Given its validated IC50 of ~1 μM for HIF-1 dimerization inhibition and its 13-fold potency advantage over sorafenib in HCC viability assays [1], acriflavine is optimally deployed as a chemical probe for dissecting HIF-1α/ARNT protein-protein interactions in cell culture and xenograft tumor models. Its well-documented ability to suppress VEGF and CA-IX expression under both normoxic and hypoxic conditions makes it a preferred tool compound for studies of tumor angiogenesis and metabolic adaptation.

Antiviral Drug Discovery Targeting Coronaviral Proteases

With an Mpro IC50 of 5.60 ± 0.29 μM and demonstrated dual-targeting potential (also inhibiting PLpro), acriflavine serves as a valuable starting scaffold for medicinal chemistry optimization campaigns [2]. Its distinct potency profile relative to proflavine (2.07 μM IC50 for Mpro) allows researchers to explore structure-activity relationships (SAR) around N10-methylation and amino group positioning to enhance selectivity and potency against emerging viral variants.

Antimicrobial Susceptibility Testing and Efflux Pump Research

The consistent 2-fold lower MIC of acriflavine compared to proflavine across Gram-negative strains expressing PACE-family efflux pumps [3] establishes it as the more sensitive reporter substrate for characterizing multidrug efflux activity. Laboratories studying biocide resistance mechanisms should prioritize acriflavine when constructing susceptibility panels or when selecting selection markers for genetic manipulation of efflux pump genes.

Fluorescent Nucleic Acid Staining in Confocal Microscopy

At a working concentration of 0.02%, acriflavine provides robust nuclear staining for confocal laser endomicroscopy (CLE) and other fluorescence imaging modalities, enabling real-time visualization of tissue architecture [4]. Its dual utility as both a HIF-1 inhibitor and a vital stain makes it uniquely suited for multiplexed experiments that require simultaneous pathway inhibition and cellular imaging.

Application
Selection Property
Validation Focus
Hypoxia signaling and tumor cell models
HIF-1α/ARNT dimerization inhibitor
HIF-1 transcriptional activity, VEGF/CA-IX levels
Coronavirus protease inhibitor screening
SARS-CoV-2 Mpro/PLpro inhibition profile
Protease inhibition potency and selectivity
Bacterial efflux pump substrate characterization
Efflux pump substrate sensitivity (PACE family)
MIC and strain-panel susceptibility
Fluorescent nucleic acid staining for imaging
Nucleic acid intercalation / fluorescence
Staining concentration and imaging conditions

Technical Documentation Hub

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31 linked technical documents
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